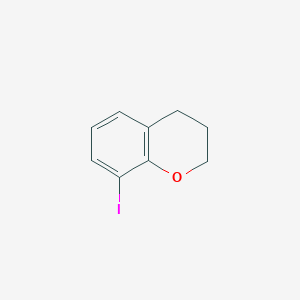

8-Iodo-3,4-dihydro-2H-1-benzopyran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9IO |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

8-iodo-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C9H9IO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 |

InChI Key |

AVOXAFFKJFWNHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)I)OC1 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Iodo 3,4 Dihydro 2h 1 Benzopyran and Its Analogues

Direct Iodination Approaches

Direct iodination of the aromatic ring of the 3,4-dihydro-2H-1-benzopyran scaffold is a common and straightforward approach. The success of this method hinges on controlling the regioselectivity of the electrophilic substitution reaction.

The oxygen atom within the dihydropyran ring of the 3,4-dihydro-2H-1-benzopyran (chroman) system is an activating group, directing electrophilic aromatic substitution to the ortho and para positions (C6 and C8). The regiochemical outcome of iodination is therefore highly dependent on the substitution pattern already present on the aromatic ring. researchgate.net In an unsubstituted chroman, a mixture of 6-iodo and 8-iodo isomers is typically expected.

To achieve selective iodination at the C8 position, a common strategy involves using a chroman scaffold where the more reactive C6 position is blocked by another substituent. The directing influence of substituents plays a crucial role; for instance, in flavonoid chemistry, which features a related chromen-4-one core, the protection pattern of hydroxyl groups at C5 and C7 dictates whether iodination occurs at the C6 or C8 position. researchgate.net Specifically, C8 iodination is often favored in 5,7-dialkoxyflavones. researchgate.net This principle is applicable to simpler chroman systems, where existing substitution patterns guide the incoming iodo group. Studies on the iodination of variously substituted phenols and anisoles confirm that the interplay of activating and deactivating groups, along with steric hindrance, governs the final position of iodination. nih.govnih.gov

A variety of reagents have been employed for the iodination of activated aromatic rings like the one found in the chroman scaffold.

N -Iodosuccinimide (NIS) is a widely used iodinating agent due to its mild nature and ease of handling. wikipedia.org It is effective for the iodination of electron-rich aromatic compounds. The reactivity of NIS can be enhanced by using it in conjunction with a catalytic amount of an acid. organic-chemistry.org For example, trifluoroacetic acid (TFA) has been used to promote the regioselective iodination of methoxy-substituted aromatic compounds with excellent yields under mild conditions. organic-chemistry.org Lewis acids, such as iron(III) triflimide generated in situ, can also activate NIS, allowing for the efficient iodination of a broad range of arenes, including deactivated systems. acs.org For chroman and its derivatives, NIS provides a reliable method for introducing iodine onto the aromatic ring, with the regioselectivity being directed by the electronic and steric factors of the substrate. researchgate.net A solvent-free grinding method using NIS at room temperature has also been reported as a high-yield and environmentally friendly approach for iodinating various aromatic compounds. researchgate.net

Iodine with Oxidizing Agents represents a classic method for electrophilic iodination. Molecular iodine (I₂) itself is not sufficiently electrophilic to react with many aromatic rings, but its reactivity is significantly increased in the presence of an oxidizing agent. This combination generates a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). Silver salts, including Ag₂SO₄, AgBF₄, and AgSbF₆, are effective in this role, promoting the iodination of phenols and anisoles with high regioselectivity. nih.govnih.gov Another system involves the use of elemental iodine activated by Selectfluor™ (F-TEDA-BF₄), which has been shown to progressively iodinate benzene (B151609) derivatives at the most electron-rich and sterically accessible positions. organic-chemistry.org

| Iodinating System | Substrate Type | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Alkylated Flavonoids | DMF, 70 °C, 10 h | Regioselective for C6 or C8 based on protecting groups. | researchgate.net |

| NIS / Trifluoroacetic acid (cat.) | Methoxy- or methyl-substituted aromatics | CH₂Cl₂, Room Temp | Mild conditions, short reaction times, excellent yields. | organic-chemistry.org |

| NIS / Iron(III) triflimide (cat.) | Activated and deactivated arenes | [BMIM]NTf₂, Room Temp | Highly regioselective, rapid reactions at low temperatures. | acs.org |

| NIS (Grinding) | Substituted aromatics (e.g., phenols) | Solid state, Room Temp, 5-8 min | Solvent-free, high yields (94-99%), simple work-up. | researchgate.net |

| Iodine / Ag₂SO₄ | Chlorinated phenols, anisoles | Various solvents (e.g., CH₃CN) | Good yields, provides access to valuable iodoarenes. | nih.govnih.gov |

| Iodine / F-TEDA-BF₄ (Selectfluor™) | Alkyl-substituted benzenes | CH₃CN, Room Temp | Progressive iodination at electron-rich, less hindered positions. | organic-chemistry.org |

Transition Metal-Catalyzed Syntheses

An alternative to direct iodination involves constructing the benzopyran ring system using transition metal catalysis. These methods often offer high levels of control and can be adapted to produce specifically substituted analogues.

Palladium catalysis is a powerful tool for the formation of heterocyclic systems, including the 3,4-dihydro-2H-1-benzopyran ring. While direct synthesis of the 8-iodo derivative via this method is less commonly reported, the strategies are well-established for the core scaffold. These syntheses can start from appropriately substituted aromatic precursors, such as an o-iodoaryl compound, which then undergoes a palladium-catalyzed cyclization.

For instance, the palladium(II)-catalyzed cyclization of allylic aryl ethers is a known route to substituted 2H-benzopyrans. nih.gov A related strategy involves the palladium-catalyzed annulation of 1,3-dienes by o-iodoacetoxycoumarins to generate dihydrofurocoumarins, demonstrating the principle of building a new ring onto an o-iodoaromatic substrate. nih.gov The synthesis of the 8-iodo-benzopyran could thus be envisioned through an intramolecular Heck reaction or other palladium-catalyzed cyclizations starting from a 2,X-diiodophenol derivative that is first functionalized with an appropriate side chain.

Gold catalysis has emerged as a mild and efficient method for C-O bond formation and hydroarylation reactions. Gold(I) catalysts are particularly effective in activating alkynes toward nucleophilic attack. The intramolecular hydroarylation of phenol-derived propiolates or propargyl ethers is a direct and atom-economical route to coumarins and 2H-chromenes, respectively. acs.org

To synthesize an 8-iodo-substituted chromene using this approach, one would start with a 2-iodophenol (B132878) derivative bearing an alkyne-containing side chain at the oxygen atom. In the presence of a gold(I) catalyst, the alkyne is activated, and the electron-rich aromatic ring attacks it in an intramolecular fashion. A subsequent reduction of the resulting 2H-chromene double bond would yield the target 8-iodo-3,4-dihydro-2H-1-benzopyran. This strategy offers a powerful way to build the iodinated heterocyclic system with high regiocontrol, as the positions of the iodo-substituent and the cyclizing side chain are pre-determined in the starting material. nih.govacs.org

Copper-mediated reactions, particularly intramolecular Ullmann-type etherifications, represent a viable and classical strategy for the formation of the chroman ring. This approach typically involves the cyclization of an ortho-halophenol with a suitable three-carbon side chain that is itself terminated by a leaving group.

For the synthesis of this compound, a potential precursor would be 2,6-dihalophenol. This starting material could be selectively functionalized at the hydroxyl group with a 3-halopropyl group (e.g., 1-bromo-3-chloropropane). An intramolecular, copper-catalyzed O-arylation would then form the chroman ring, leaving the iodine atom at the C8 position untouched. While specific literature examples for the synthesis of this exact target molecule via copper catalysis are not prominent, the methodology is robust and widely applied in the synthesis of oxygen-containing heterocycles.

| Catalyst | General Reaction Type | Relevance to this compound Synthesis | Reference |

|---|---|---|---|

| Palladium(II) or Palladium(0) | Intramolecular Cyclization / Annulation | Can construct the benzopyran ring from an o-iodoaryl precursor, establishing the core structure. | nih.govnih.gov |

| Gold(I) | Intramolecular Hydroarylation | Efficiently cyclizes alkyne-containing o-iodophenols to form iodinated 2H-chromenes, which are direct precursors. | acs.org |

| Copper(I) | Intramolecular Ullmann Etherification | A plausible route involving cyclization of an o-halophenol with a C3 side chain to form the chroman ring. | acs.org |

Electrophilic Cyclization Strategies

Electrophilic cyclization represents a powerful and direct method for the construction of heterocyclic systems. In the context of iodinated dihydrobenzopyrans, this strategy involves the use of an iodine-based electrophile to trigger an intramolecular ring-closing reaction of a suitably functionalized acyclic precursor.

A prominent electrophilic cyclization strategy for the synthesis of iodinated benzopyrans involves the halocyclization of propargylic aryl ethers. This method provides access to 3-iodo-2H-benzopyrans, which are closely related structural analogs of the target molecule. The reaction typically proceeds via an iodocyclization process where an electrophilic iodine species, such as molecular iodine (I₂) or iodine monochloride (ICl), activates the alkyne moiety of the propargylic aryl ether. This activation facilitates a nucleophilic attack from the tethered aryl ring, leading to the formation of the benzopyran ring system with concomitant incorporation of an iodine atom at the 3-position.

Research has demonstrated that the reaction conditions, including the choice of solvent and base, can significantly influence the yield of the desired 3-iodo-2H-benzopyran. For instance, the iodocyclization of phenyl 3-phenyl-2-propynyl ether using iodine in the presence of a base has been systematically studied. nih.govnih.gov The use of nitromethane (B149229) as a solvent has been found to be particularly effective, affording the product in good yields. nih.govnih.gov In some cases, the reaction proceeds efficiently even in the absence of a base. nih.gov

Table 1: Iodocyclization of Phenyl 3-phenyl-2-propynyl ether to 3-iodo-4-phenyl-2H-benzopyran nih.govnih.gov

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃CN | NaHCO₃ | 25 | 61 |

| 2 | CH₂Cl₂ | NaHCO₃ | 25 | 45 |

| 3 | CH₃OH | NaHCO₃ | 25 | 32 |

| 4 | DMF | NaHCO₃ | 25 | 25 |

| 5 | CH₃NO₂ | NaHCO₃ | 25 | 77 |

| 6 | CH₃NO₂ | None | -25 | 96 |

This methodology is tolerant of a variety of functional groups on the aromatic ring, including methoxy, alcohol, aldehyde, and nitro groups, highlighting its broad applicability in organic synthesis. nih.govnih.gov

The intramolecular trapping of benzynes represents a sophisticated strategy for the construction of fused ring systems. Benzynes are highly reactive intermediates that can be generated in situ from ortho-dihaloarenes or other precursors. semanticscholar.orgresearchgate.net Once formed, the benzyne (B1209423) can be trapped by a tethered nucleophile to afford a cyclized product.

Conceptually, the synthesis of an iodinated chromane (B1220400) such as this compound could be envisioned through an intramolecular benzyne trapping route. This would involve a precursor molecule containing both a benzyne-generating moiety and a tethered oxygen nucleophile, such as a hydroxyalkyl chain. The generation of the benzyne would be followed by an intramolecular nucleophilic attack from the oxygen atom onto one of the carbons of the formal triple bond, leading to the formation of the chromane ring.

While specific examples detailing the synthesis of this compound via this exact pathway are not prevalent in the literature, the general principle of intramolecular benzyne trapping is well-established for the synthesis of various heterocyclic compounds. semanticscholar.orgresearchgate.net The success of such a strategy would depend on the careful design of the precursor to ensure efficient benzyne formation and regioselective intramolecular trapping.

Multi-Component and Multi-Step Pathways to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient approach to complex molecules. Similarly, well-designed multi-step syntheses provide a robust route to target structures.

The synthesis of this compound could potentially be achieved through such pathways. For instance, a multi-component approach might involve the reaction of an ortho-iodophenol derivative, an aldehyde, and an alkene in a one-pot process to construct the chromane skeleton. The development of novel MCRs for the synthesis of iodo-substituted heterocycles, such as iodo-1,2,3-triazoles, demonstrates the feasibility of incorporating iodine in these convergent synthetic strategies. nih.gov

Stereoselective and Diastereoselective Synthesis of Iodinated Dihydrobenzopyrans

The development of stereoselective and diastereoselective methods for the synthesis of dihydrobenzopyrans is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Such methods aim to control the formation of new stereocenters during the reaction, leading to a specific stereoisomer as the major product.

For the synthesis of enantiomerically enriched or diastereomerically pure iodinated dihydrobenzopyrans, several strategies can be considered. One approach involves the use of chiral catalysts in the cyclization step. For instance, a chiral Lewis acid could be employed to catalyze an asymmetric iodocyclization of a suitable precursor, thereby inducing enantioselectivity.

Another strategy is the use of chiral auxiliaries, where a chiral group is temporarily attached to the starting material to direct the stereochemical outcome of the cyclization reaction. After the desired stereocenter is set, the auxiliary can be removed.

Furthermore, kinetic resolution of a racemic mixture of an iodinated dihydrobenzopyran or a precursor can be employed. This often involves the use of enzymes, such as lipases, which can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. mdpi.com The stereoselective synthesis of related six-membered heterocycles like tetrahydropyridines and dihydro-2H-pyrans through ring-expansion reactions highlights the potential for developing stereocontrolled routes to dihydrobenzopyran derivatives. nih.gov

While specific examples for the stereoselective synthesis of this compound are not extensively documented, the principles of asymmetric catalysis, chiral auxiliary-based methods, and enzymatic resolutions provide a solid foundation for the future development of such synthetic routes.

Reactivity and Chemical Transformations of 8 Iodo 3,4 Dihydro 2h 1 Benzopyran

Cross-Coupling Reactions Involving the C-I Bond

The C-I bond in 8-Iodo-3,4-dihydro-2H-1-benzopyran is the most reactive site for palladium-catalyzed cross-coupling reactions due to the relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. This high reactivity allows for selective transformations at the 8-position. libretexts.org

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between aryl halides and terminal alkynes. libretexts.orgwikipedia.org This reaction, catalyzed by a combination of palladium and copper(I) salts, can be readily applied to this compound to introduce a variety of alkynyl groups at the 8-position. wikipedia.org The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine (B128534) or diethylamine, which can also serve as the solvent. wikipedia.org

The general scheme involves the reaction of this compound with a terminal alkyne in the presence of a Pd(0) catalyst, a copper(I) co-catalyst (such as CuI), and a base. libretexts.orgresearchgate.net The products are 8-alkynyl-3,4-dihydro-2H-1-benzopyran derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic structures and natural products. libretexts.org

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main Catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH) | Neutralizes HX byproduct |

| Solvent | DMF, THF, or the amine base itself | Reaction Medium |

| Temperature | Room Temperature to 100°C | Varies with substrate reactivity |

This table is a generalized representation based on established Sonogashira protocols. wikipedia.orgresearchgate.nethes-so.ch

Beyond the Sonogashira reaction, the C-I bond of this compound is an excellent substrate for other important cross-coupling reactions, notably the Stille and Heck couplings.

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. organic-chemistry.org This method is highly versatile for creating C-C bonds. This compound could be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkylstannanes) to introduce a wide range of substituents at the 8-position. A significant drawback of this method is the toxicity associated with the tin reagents and byproducts. organic-chemistry.org

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.org This palladium-catalyzed reaction would allow for the introduction of vinyl groups at the 8-position of the chroman ring. organic-chemistry.org These resulting styrenyl-type derivatives can serve as precursors for further transformations, including polymerization or cyclization reactions. Intramolecular Heck reactions are particularly useful for constructing fused ring systems from appropriately substituted iodo-derivatives. researchgate.net

Table 2: Comparison of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Mild conditions, requires Cu(I) co-catalyst. libretexts.orgwikipedia.org |

| Stille | Organostannane (R-SnR'₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Versatile, but uses toxic tin compounds. organic-chemistry.org |

| Heck | Alkene | C(sp²)-C(sp²) (vinyl) | Forms substituted alkenes, base required. organic-chemistry.org |

Further Cyclization Reactions of this compound Derivatives

Derivatives of this compound, particularly those synthesized via cross-coupling reactions, can be used to construct polycyclic molecules through intramolecular cyclization. For instance, an 8-alkenyl derivative prepared via a Heck reaction could undergo a subsequent intramolecular Heck reaction if another reactive site is present, leading to the formation of a new ring fused to the benzopyran system. researchgate.net Similarly, introducing a side chain with a terminal nucleophile could allow for cyclization onto the aromatic ring, although this would typically require prior conversion of the iodide to a more suitable group. Electrophilic cyclization is a common method to form iodo-substituted benzopyrans from acyclic precursors, highlighting the utility of iodine in ring-forming strategies. nih.govresearchgate.net

Functional Group Interconversions and Derivatization at the Iodinated Position

The iodinated position on the aromatic ring is a versatile handle for numerous functional group interconversions, moving beyond C-C coupling reactions. Aryl iodides can be converted into a wide array of other functional groups, significantly expanding the synthetic utility of this compound.

Common transformations include:

Conversion to other halogens: The iodide can be replaced with a bromide or chloride via a Finkelstein-type reaction, although this is less common than the reverse. vanderbilt.edu

Synthesis of Boronic Acids/Esters: The C-I bond can be converted into a boronic acid (-B(OH)₂) or a boronic ester (e.g., pinacol (B44631) boronate) via reaction with a diboron (B99234) reagent under palladium catalysis. The resulting 8-boronic ester derivative is a stable and highly useful intermediate for Suzuki couplings.

Carboxylation: Reaction with carbon dioxide following conversion of the aryl iodide to an organolithium or Grignard reagent yields the corresponding 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid. nih.gov

Introduction of Nitrogen and Oxygen Nucleophiles: The C-I bond can participate in Buchwald-Hartwig amination or etherification reactions to form C-N or C-O bonds, respectively, allowing for the introduction of amines, amides, or ether linkages at the 8-position.

Rearrangement Reactions (e.g., Claisen Rearrangement in Related Systems)

While this compound itself does not readily undergo rearrangement, its derivatives can be designed to participate in such reactions. A notable example is the Claisen rearrangement, a powerful C-C bond-forming reaction. slideshare.net

To achieve this, the iodo group at the 8-position would first need to be converted to a hydroxyl group (an 8-hydroxychroman). This phenol (B47542) derivative could then be allylated to form an allyl aryl ether. Upon heating, this ether would undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic Claisen rearrangement, where the allyl group migrates from the oxygen to the adjacent, ortho carbon (the 7-position), forming a 7-allyl-8-hydroxy-3,4-dihydro-2H-1-benzopyran. This illustrates how the initial iodo-functionality can direct complex structural modifications in related systems.

Oxidative Transformations and Aromatization Processes

The 3,4-dihydro-2H-1-benzopyran (chroman) ring system can undergo oxidative transformations. The benzylic methylene (B1212753) group at the C-4 position is susceptible to oxidation. Under controlled conditions, this compound could be oxidized to the corresponding ketone, 8-iodochroman-4-one.

Furthermore, the dihydrobenzopyran ring can be aromatized to a benzopyran (chromene) or a coumarin (B35378). Dehydrogenation of the dihydropyran ring would lead to the formation of 8-iodo-2H-benzopyran or 8-iodo-4H-benzopyran. The synthesis of 2H-benzopyrans via electrophilic cyclization of propargylic aryl ethers demonstrates the accessibility of this oxidized ring system. nih.gov More vigorous oxidation could potentially lead to the formation of an 8-iodocoumarin derivative, which involves both dehydrogenation and oxidation of the heterocyclic ring.

Spectroscopic and Advanced Structural Elucidation of 8 Iodo 3,4 Dihydro 2h 1 Benzopyran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 8-Iodo-3,4-dihydro-2H-1-benzopyran is expected to reveal the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants, which in turn define the connectivity of the protons.

The aromatic region will be significantly influenced by the iodine atom at the C-8 position. The parent chroman molecule exhibits a complex multiplet for the aromatic protons. nist.gov In the 8-iodo derivative, the symmetry is broken in a specific way. The proton at C-5 would likely appear as a doublet, coupled to the proton at C-6. The proton at C-7 would also be a doublet, coupled to the proton at C-6. The proton at C-6 would, therefore, be a triplet (or more accurately, a doublet of doublets if the coupling constants J₅,₆ and J₆,₇ are different). The electron-withdrawing and anisotropic effects of the iodine atom would cause a downfield shift for the adjacent aromatic protons, particularly the proton at C-7.

The aliphatic region of the spectrum is characterized by three sets of signals corresponding to the protons at C-2, C-3, and C-4 of the dihydropyran ring. These protons typically appear as multiplets due to their coupling with each other. In the parent chroman, these protons resonate at approximately 4.18 ppm (t, 2H, H-2), 1.99 ppm (m, 2H, H-3), and 2.78 ppm (t, 2H, H-4). For this compound, the chemical shifts of these aliphatic protons are expected to be similar to those in the unsubstituted chroman, as the iodine substituent is on the aromatic ring and its influence on the aliphatic protons would be minimal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 4.2 | t | ~ 5.0 |

| H-3 | ~ 2.0 | m | - |

| H-4 | ~ 2.8 | t | ~ 6.5 |

| H-5 | ~ 7.0 | d | ~ 7.5 |

| H-6 | ~ 6.8 | t | ~ 7.8 |

| H-7 | ~ 7.3 | d | ~ 8.0 |

Note: The predicted values are based on the known data for 3,4-dihydro-2H-1-benzopyran and the expected substituent effects of iodine.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The introduction of an iodine atom at the C-8 position will have a pronounced effect on the chemical shifts of the aromatic carbons.

The most significant effect will be on the carbon atom directly attached to the iodine, C-8. The "heavy atom effect" of iodine will cause a substantial upfield shift for C-8, and it is expected to resonate at a much lower chemical shift compared to the corresponding carbon in the parent chroman. The other aromatic carbons will also experience shifts, with C-7 and C-8a being the most affected after C-8. The chemical shifts of the aliphatic carbons (C-2, C-3, and C-4) are expected to be less affected by the substituent on the aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 67 |

| C-3 | ~ 23 |

| C-4 | ~ 22 |

| C-4a | ~ 121 |

| C-5 | ~ 127 |

| C-6 | ~ 120 |

| C-7 | ~ 135 |

| C-8 | ~ 90 |

| C-8a | ~ 154 |

Note: The predicted values are based on the known data for 3,4-dihydro-2H-1-benzopyran and the expected substituent effects of iodine.

While specific 2D NMR data for this compound is not available, these techniques would be crucial for the definitive assignment of the ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the H-2 protons and C-4 and C-8a would confirm their proximity. Similarly, correlations from the aromatic protons to their neighboring carbons would unambiguously assign the aromatic signals.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments reveal through-space proximity of protons. An NOE between the H-7 proton and the H-2 protons would confirm the regiochemistry of the iodine substitution at C-8.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The molecular formula of this compound is C₉H₉IO. The expected monoisotopic mass can be calculated with high precision.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ | 259.9749 |

| [M+H]⁺ | 260.9827 |

The observation of a molecular ion peak at the calculated m/z value in the HRMS spectrum would confirm the elemental composition of the molecule. The mass spectrum of the parent compound, 3,4-dihydro-2H-1-benzopyran, shows a molecular ion peak at m/z 134. nist.gov

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage. The presence of the iodine atom is not typically directly observed in a standard IR spectrum, but it can influence the positions and intensities of the aromatic C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2950-2850 | Aliphatic C-H stretch |

| ~ 1600, 1480 | Aromatic C=C stretch |

| ~ 1230 | Aryl-O stretch (asymmetric) |

| ~ 1050 | Aryl-O stretch (symmetric) |

| ~ 800-700 | Aromatic C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to be similar to that of the parent chroman, with absorptions in the ultraviolet region characteristic of the substituted benzene (B151609) ring. The presence of the iodine atom, a heavy atom with lone pairs of electrons, may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted chroman. The expected transitions are π → π* transitions of the aromatic system.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Electronic Transition |

| ~ 275 | π → π |

| ~ 220 | π → π |

Note: The predicted values are based on the known data for 3,4-dihydro-2H-1-benzopyran and the expected substituent effects of iodine.

X-ray Crystallography for Absolute Stereochemistry and Conformation

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed research findings, including crystal system, space group, unit cell dimensions, and atomic coordinates, are not publicly available at this time.

While X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, including their absolute stereochemistry and conformational details, no studies reporting the single crystal X-ray diffraction analysis of this compound could be located.

For related compounds within the 3,4-dihydro-2H-1-benzopyran family, X-ray crystallography has been successfully employed to elucidate their solid-state structures. These studies, on derivatives of the parent ring system, have provided valuable insights into the puckering of the dihydropyran ring and the spatial arrangement of various substituents. However, without direct experimental data for the title compound, any discussion of its specific crystallographic parameters, absolute stereochemistry (for chiral derivatives), or preferred conformation in the solid state would be speculative.

Further research involving the synthesis of a single crystal of this compound and subsequent X-ray diffraction analysis would be required to establish its definitive molecular structure.

Computational and Theoretical Studies on 8 Iodo 3,4 Dihydro 2h 1 Benzopyran

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of 8-iodo-3,4-dihydro-2H-1-benzopyran. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule, its orbital energies, and various reactivity descriptors.

The electronic structure of this compound is characterized by the interplay between the benzopyran core and the iodine substituent at the 8-position. The iodine atom, being a large and polarizable halogen, significantly influences the electron density distribution of the aromatic ring through both inductive and resonance effects. This, in turn, affects the molecule's reactivity.

Key parameters derived from quantum chemical calculations that help in understanding the molecule's reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Table 1: Calculated Properties of a Related 8-Substituted 3,4-dihydro-2H-1-benzopyran

| Property | Value (for 3,4-dihydro-2H-1-benzopyran-8-amine) | Reference |

| Molecular Formula | C9H11NO | nih.gov |

| Molecular Weight | 149.19 g/mol | nih.gov |

| XLogP3-AA | 1.6 | nih.gov |

This table presents data for an analogous compound to provide context for the general properties of the 8-substituted 3,4-dihydro-2H-1-benzopyran scaffold.

The reactivity of this compound is also dictated by its electrostatic potential surface, which indicates the regions most susceptible to electrophilic and nucleophilic attack. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence its binding to biological targets.

Mechanistic Studies of Reaction Pathways Involving the Compound

Theoretical mechanistic studies are invaluable for understanding the pathways of reactions involving this compound. These studies can map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby providing a detailed picture of how the reactions proceed.

One of the key reaction types where this compound is relevant is in its synthesis, particularly through iodocyclization reactions. For instance, the electrophilic cyclization of substituted propargylic aryl ethers using an iodine source is a common method to produce iodo-substituted benzopyrans. nih.gov Computational studies can model the mechanism of this cyclization, elucidating the role of the iodine electrophile and the energetics of the ring-closing step.

Furthermore, the carbon-iodine bond at the 8-position is a site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. Theoretical studies can be employed to investigate the mechanisms of these catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps. Understanding these mechanisms at a computational level can aid in optimizing reaction conditions and expanding the synthetic utility of this compound as a building block in organic synthesis.

Molecular Modeling and Docking Studies for Biological Interactions (in vitro contexts)

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction of a small molecule like this compound with a biological target, typically a protein or a nucleic acid, in an in vitro context. These studies are crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

The general process of a molecular docking study involves:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses of the ligand are scored based on their binding affinity, which is an estimation of the binding free energy. The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

While specific docking studies on this compound are not prominently featured in the literature, research on other benzopyran derivatives highlights the utility of this approach. For example, derivatives of 2-oxo-2H-1-benzopyran have been studied as thrombin inhibitors, with docking analyses revealing the molecular basis for their potency and selectivity. nih.gov Similarly, studies on 6- and 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyrans as dopamine (B1211576) agonists have utilized their binding affinities to understand their pharmacological profiles. nih.gov

The presence of the iodine atom in this compound makes it a candidate for forming halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the active site of a protein, which can contribute significantly to its binding affinity and specificity.

Table 2: Illustrative Data from a Molecular Docking Study of a Benzopyran Derivative

| Parameter | Description | Example Value/Finding | Reference Context |

| Target Protein | The biological macromolecule to which the ligand binds. | Thrombin | nih.gov |

| Binding Affinity | A measure of the strength of the interaction between the ligand and the protein. | Ki /KI = 3455 M⁻¹s⁻¹ (for a 2-oxo-2H-1-benzopyran derivative) | nih.gov |

| Key Interactions | The specific non-covalent bonds formed between the ligand and the protein's active site residues. | Hydrogen bonds, hydrophobic interactions | nih.gov |

This table provides an example of the type of data generated in a molecular docking study of a benzopyran derivative to illustrate the methodology.

Applications of 8 Iodo 3,4 Dihydro 2h 1 Benzopyran in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Pharmacologically Relevant Molecules

The iodinated chromane (B1220400), 8-iodo-3,4-dihydro-2H-1-benzopyran, serves as a crucial precursor in the generation of a variety of pharmacologically significant molecules. The presence of the iodine atom at the 8-position of the benzopyran ring opens up avenues for numerous cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more intricate molecular architectures.

One notable application is in the synthesis of leukotriene antagonists. For instance, a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, linked to a 2-hydroxyacetophenone (B1195853) pharmacophore, have been evaluated for their ability to antagonize leukotriene D4 (LTD4). nih.gov In this context, the 8-iodo derivative can be envisioned as a starting point for the elaboration of the chromane system, allowing for modifications that can enhance potency and duration of action. The synthesis of Ro 23-3544, a potent leukotriene antagonist, exemplifies the utility of such chromane-based structures. nih.gov While the direct use of the 8-iodo variant isn't explicitly detailed in the synthesis of this specific compound, the general strategy of modifying the chromane system highlights the potential of halogenated intermediates like this compound. nih.gov

Furthermore, the amino derivative, 8-amino-3,4-dihydro-2H-1-benzopyran, which can be readily synthesized from the corresponding iodo compound, is a valuable intermediate in its own right. nih.gov This amine can serve as a handle for further functionalization, leading to the creation of libraries of compounds for screening against various biological targets. The ability to convert the iodo group to an amino group, and subsequently to other functionalities, underscores the strategic importance of this compound in medicinal chemistry.

Building Block for Novel Heterocyclic Scaffolds

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for the construction of novel heterocyclic systems. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to fuse or link other heterocyclic rings to the chromane core at the 8-position. This strategy allows for the rapid generation of molecular complexity and the exploration of new chemical space.

For example, the fusion of a pyrazole (B372694), isoxazole, or pyridine (B92270) ring to the chromane nucleus can lead to the formation of tricyclic and tetracyclic systems with potentially unique pharmacological profiles. Pyran-2-one derivatives, which share structural similarities with the pyran ring of chromane, are known to be powerful building blocks for a wide range of heterocyclic compounds. The principles governing the reactivity of pyran-2-ones can be extrapolated to the chromane system, suggesting that this compound can be a versatile platform for the synthesis of diverse fused and spiro-heterocyclic scaffolds.

The development of efficient synthetic procedures to access fused N,O-heterocyclic skeletons is a significant area of research in organic synthesis. researchgate.net Compounds like 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one have been utilized as building blocks to create a variety of novel heterocyclic compounds. researchgate.net Similarly, this compound can be employed in analogous synthetic strategies, reacting with various nucleophiles and electrophiles to construct new heterocyclic frameworks. The versatility of such iodinated building blocks is a testament to their importance in expanding the library of accessible heterocyclic structures for drug discovery and materials science.

Strategies for Total Synthesis of Natural Products Incorporating Chromane Cores

The chromane ring system is a common motif in a wide array of natural products, many of which exhibit significant biological activity. researchgate.netresearchgate.net The total synthesis of these complex molecules often relies on the strategic use of pre-functionalized building blocks that allow for the efficient construction of the target scaffold. This compound represents a valuable synthon in this regard, providing a ready handle for the introduction of key side chains or for the annulation of additional rings.

In the total synthesis of natural products, the challenge often lies in the stereoselective construction of complex polycyclic systems. The chromane core of this compound can serve as a rigid template upon which further stereocenters can be installed with high levels of control. For example, in the synthesis of natural products containing a dihydropyran ring fused to an aromatic system, the iodo group can be used to direct the formation of subsequent bonds or to introduce functionality at a late stage in the synthetic sequence.

Biological Activity and Mechanistic Investigations of 8 Iodo 3,4 Dihydro 2h 1 Benzopyran Derivatives

In vitro Pharmacological Screening (Excluding Clinical Data)

Antiproliferative and Anticancer Activity in Cell Lines

Derivatives of the benzopyran scaffold have demonstrated notable antiproliferative and anticancer properties across a range of human cancer cell lines. For instance, a series of 3-benzylidene-4-chromanones, which share the core benzopyran structure, were found to be cytotoxic towards human Molt 4/C8 and CEM T-lymphocytes, as well as murine L1210 lymphoid leukemia cells, with IC50 values generally in the low micromolar range. nih.gov These compounds exhibited greater potency against various cancer cell lines, including HSC-2, HSC-3, HSC-4, and HL-60, compared to normal human cells like HGF, HPC, and HPLF, indicating a degree of selective toxicity towards malignant cells. nih.gov

Similarly, benzopyran-4-one-isoxazole hybrid compounds have been synthesized and evaluated for their antiproliferative effects. nih.gov Among these, certain ester derivatives displayed selective cytotoxicity against a panel of six cancer cell lines. nih.gov Further modifications, such as the introduction of a benzothiazole (B30560) moiety, have also yielded compounds with significant antiproliferative activity. researchgate.net For example, certain benzothiazole-bearing piperazino-arylsulfonamides and arylthiol analogues showed potency against both hematological and solid tumor cell lines, with CC50 values ranging from 8 to 24 µM. researchgate.net The anticancer potential of benzopyran derivatives is further supported by studies on benzoxazine (B1645224) derivatives of eugenol, which includes a dihydro-2H-benzo[e] researchgate.netresearchgate.netoxazine structure. These compounds have shown cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov

| Compound Class | Cell Lines Tested | Observed Activity | Reference |

|---|---|---|---|

| 3-Benzylidene-4-chromanones | Molt 4/C8, CEM T-lymphocytes, L1210, HSC-2, HSC-3, HSC-4, HL-60 | Low micromolar IC50 values; selective toxicity for malignant cells | nih.gov |

| Benzopyran-4-one-isoxazole esters | Panel of 6 cancer cell lines | Selective antiproliferative activity | nih.gov |

| Benzothiazole bearing piperazino-arylsulfonamides and arylthiol analogues | Haematological and solid tumor cell lines | CC50 range = 8-24 µM | researchgate.net |

| Benzoxazine derivatives of eugenol | MCF-7 (breast cancer) | Cytotoxic activity | nih.gov |

Antimicrobial and Antifungal Efficacy in vitro

The 3,4-dihydro-2H-1-benzopyran scaffold is a constituent of various compounds exhibiting significant antimicrobial and antifungal properties. For example, a series of 4H-pyrazolopyran, -benzopyran, and naphthopyran derivatives of pyrazole (B372694) were synthesized and screened for their in vitro antimicrobial activity against a panel of human pathogens. researchgate.net This included Gram-positive bacteria (Streptococcus pneumoniae, Clostridium tetani, Bacillus subtilis), Gram-negative bacteria (Salmonella typhi, Vibrio cholerae, Escherichia coli), and fungal pathogens (Aspergillus fumigatus, Candida albicans). researchgate.net Some of these synthesized compounds were found to be as potent or even more potent than commercially available antibiotics. researchgate.net

Furthermore, the introduction of a benzimidazole (B57391) moiety to a thieno[2,3-d]pyrimidine (B153573) core, a structure related to benzopyrans, has resulted in hybrid molecules with antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. mdpi.com Similarly, novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazole derivatives have demonstrated higher antimicrobial activity than cefotaxime (B1668864) and fluconazole (B54011) against certain bacterial and fungal strains. nih.gov The antifungal potential of benzopyran derivatives is also highlighted by studies on 8.O.4'-neolignans, where alcohol derivatives showed a broad spectrum of activity against various fungi, including Microsporum and Trichophyton species. nih.gov Additionally, a coumarin (B35378) derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, has demonstrated the ability to inhibit both mycelial growth and conidia germination of Aspergillus species. researchgate.net

| Compound Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| 4-Pyrazolyl-4H-benzopyran derivatives | Gram-positive and Gram-negative bacteria, Fungi (Aspergillus fumigatus, Candida albicans) | Some compounds were equipotent or more potent than commercial antibiotics | researchgate.net |

| Benzimidazole-thienopyrimidine hybrids | Gram-positive and Gram-negative bacteria, Candida albicans | Antimicrobial properties observed | mdpi.com |

| 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one derivatives | Bacteria and Fungi | Some compounds showed higher activity than cefotaxime and fluconazole | nih.gov |

| 8.O.4'-Neolignans (alcohol derivatives) | Microsporum canis, Microsporum gypseum, Tricophyton mentagrophytes, Tricophyton rubrum, Epidermophyton floccosum | Broad spectrum of activity | nih.gov |

| 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus spp. | Inhibited mycelial growth and conidia germination | researchgate.net |

Antioxidant and Anti-inflammatory Properties

Derivatives of 3,4-dihydro-2H-1-benzopyran have been investigated for their antioxidant and anti-inflammatory activities. Some novel 3,4-dihydro-2H-benzopyran derivatives have been developed with the aim of having an antioxidant property superior to that of vitamin E. google.com The benzopyran ring is a core structure in many natural and synthetic compounds with recognized antioxidant potential. researchgate.netresearchgate.net

In terms of anti-inflammatory properties, iodobenzofuran derivatives have shown promise. researchgate.netresearchgate.net In silico molecular docking studies revealed that these compounds have a strong affinity for cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with a preference for COX-2, suggesting anti-inflammatory activity. researchgate.netresearchgate.net This was supported by in vivo experiments where the compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats. researchgate.netresearchgate.net Similarly, 2H-1,4-benzoxazin-3(4H)-one derivatives, which are structurally related to benzopyrans, have been shown to reduce the production of nitric oxide (NO) and downregulate the expression of inflammatory enzymes like iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Furthermore, certain 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives have exhibited inhibitory activity against both COX-1 and COX-2. colab.ws

| Compound Class | Assay/Model | Observed Activity | Reference |

|---|---|---|---|

| Novel 3,4-dihydro-2H-benzopyran derivatives | - | Antioxidant property potentially superior to vitamin E | google.com |

| Iodobenzofuran derivatives | Molecular docking (COX-1, COX-2); Carrageenan-induced paw edema (in vivo) | Strong affinity for COX enzymes, with preference for COX-2; significant inhibition of edema | researchgate.netresearchgate.net |

| 2H-1,4-Benzoxazin-3(4H)-one derivatives | LPS-induced BV-2 microglial cells | Reduced NO production; downregulated iNOS and COX-2 | nih.gov |

| 3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives | COX-1 and COX-2 inhibition assay | Inhibitory activity against both COX-1 and COX-2 | colab.ws |

Modulation of Biological Pathways and Molecular Targets (Mechanistic Focus)

Interaction with Enzymes (e.g., Lipoxygenases)

While direct studies on the interaction of 8-Iodo-3,4-dihydro-2H-1-benzopyran with lipoxygenases are not extensively detailed in the provided context, the broader class of benzopyran derivatives has been shown to interact with key enzymes involved in inflammatory pathways. As previously mentioned, iodobenzofuran derivatives exhibit a strong binding affinity for both COX-1 and COX-2 enzymes, with a notable preference for COX-2. researchgate.netresearchgate.net This suggests a mechanism of anti-inflammatory action through the inhibition of prostaglandin (B15479496) synthesis. Molecular docking studies have provided insights into the binding energies of these compounds with the active sites of COX enzymes. researchgate.netresearchgate.net

Receptor Binding and Agonist/Antagonist Profiles (e.g., Dopamine (B1211576) Receptors, Leukotriene Receptors)

Derivatives of 3,4-dihydro-2H-1-benzopyran have been investigated for their ability to bind to and modulate the activity of various receptors, particularly dopamine and leukotriene receptors.

Dopamine Receptors: Studies have examined the dopamine agonist profiles of compounds such as 6- and 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyrans. nih.gov These compounds showed a greater relative affinity for dopamine receptors labeled with an agonist ligand compared to an antagonist ligand. nih.gov They were also found to decrease the firing rate of dopamine neurons in the substantia nigra of rats, an effect that was reversible by the dopamine antagonist haloperidol, indicating that they act as brain dopamine agonists. nih.gov The compound SCH23982, which is 8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine, is a known selective antagonist for the D1-like family of dopamine receptors. nih.gov

Leukotriene Receptors: A series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids have been evaluated as leukotriene antagonists. nih.gov One particular derivative, Ro 23-3544, was found to be a potent antagonist of leukotriene D4 (LTD4) and also inhibited bronchoconstriction induced by leukotriene B4 (LTB4). nih.gov Another compound, 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, has been identified as an orally active and selective LTB4 receptor antagonist. nih.gov These findings highlight the potential of the 3,4-dihydro-2H-1-benzopyran scaffold in developing agents that target leukotriene-mediated inflammatory and allergic responses.

| Compound Class/Name | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| 6- and 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyrans | Dopamine Receptors | Brain dopamine agonists with autoreceptor selectivity | nih.gov |

| SCH23982 (8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine) | Dopamine D1-like Receptors | Selective antagonist | nih.gov |

| Ro 23-3544 (a 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative) | Leukotriene D4 and B4 Receptors | Potent antagonist | nih.gov |

| 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid | Leukotriene B4 Receptor | Orally active selective antagonist | nih.gov |

Neuroprotective Effects in Cellular Models

Direct studies detailing the neuroprotective effects of this compound derivatives in cellular models are not readily found in the reviewed literature. However, research on structurally related benzopyran compounds highlights their potential as neuroprotective agents. A notable example is the derivative BN 80933, (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide, which incorporates a tetramethylated benzopyran moiety. This compound has demonstrated significant neuroprotective capabilities in models of cerebral ischemia. nih.gov

BN 80933's mechanism of action is believed to be twofold, acting as both an inhibitor of neuronal nitric oxide synthase and as an antioxidant. nih.gov In a mouse model of transient middle cerebral artery occlusion, administration of BN 80933 led to a marked reduction in infarct volume and improved neurological scores. nih.gov Furthermore, the compound was found to decrease blood-brain barrier disruption, brain edema, and neutrophil infiltration, all of which are critical factors in the neuronal damage cascade following an ischemic event. nih.gov

While BN 80933 is not an 8-iodo derivative, its efficacy underscores the potential of the 3,4-dihydro-2H-1-benzopyran scaffold as a platform for developing neuroprotective agents. The antioxidant properties conferred by the chroman ring are a key element in its protective effects.

Another area of related research focuses on 8-amino-1,4-benzoxazine derivatives, which have been investigated for their neuroprotective antioxidant properties. Although these compounds feature a benzoxazine ring instead of a benzopyran, the study of substituents at the 8-position provides relevant insights. In these studies, 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines were identified as promising neuroprotective compounds with low cytotoxicity. nih.gov This suggests that substitutions at the 8-position of the fused ring system can significantly influence neuroprotective activity.

The potential neuroprotective effects of iodinated compounds have also been explored in other contexts. For instance, the iodinated contrast agent SBECD-iohexol is being investigated for its cardioprotective and, by extension, potential neuroprotective properties by blocking apoptosis. nih.gov This raises the possibility that an iodine atom on the benzopyran ring could contribute to neuroprotective activity through various mechanisms.

Structure-Activity Relationship (SAR) Studies for Modified Iodobenzopyrans

Specific structure-activity relationship (SAR) studies for this compound derivatives are not extensively documented. However, SAR studies on other substituted benzopyran and related heterocyclic systems can provide a foundational understanding of the structural requirements for biological activity, which may be extrapolated to iodobenzopyrans. nih.gov The relationship between a molecule's chemical structure and its biological activity is fundamental in medicinal chemistry for optimizing the potency and effects of bioactive compounds. nih.gov

For instance, SAR studies on a series of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives revealed that the nature and position of substituents significantly impact their affinity for serotonin (B10506) receptors. researchgate.net While the therapeutic target is different, this research highlights the sensitivity of the benzopyran system to substitution.

In the context of neuroprotection, SAR studies often focus on modifications that enhance antioxidant capacity, improve blood-brain barrier permeability, and increase interaction with specific biological targets. For benzopyran-based compounds, key areas of modification often include:

Modifications at the 2- and 4-positions: Alterations at the stereocenter at position 2 and substitutions at position 4 of the pyran ring can impact the molecule's conformation and its interaction with binding sites.

Side Chains and Functional Groups: The addition of various side chains and functional groups can be used to modulate solubility, metabolic stability, and target specificity.

A study on benzopyran-based inhibitors of the hypoxia-inducible factor (HIF) pathway, a target relevant to neuroprotection, demonstrated the importance of specific structural features for activity. nih.gov A library of sulfonamide analogs was synthesized to explore the SAR, leading to a better understanding of the structural requirements for inhibiting the p300-HIF-1α complex formation. nih.gov

The following table summarizes the key takeaways from SAR studies on related compounds, which could inform the design of future studies on this compound derivatives.

| Compound Class | Key SAR Findings | Potential Relevance for 8-Iodobenzopyrans |

| 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyrans researchgate.net | Substituents on the 5-position significantly influence affinity for 5-HT1A and 5-HT7 receptors. | Demonstrates the importance of substituent placement on the aromatic ring for biological activity. |

| Benzopyran-based HIF-1 pathway inhibitors nih.gov | Specific sulfonamide analogs showed improved potency and physicochemical properties. | Highlights the potential for modifying side chains to enhance the desired biological effect. |

| 8-amino-1,4-benzoxazine derivatives nih.gov | 8-benzylamino substitution led to potent neuroprotective activity with low cytotoxicity. | Suggests that the 8-position is a critical site for modification to achieve neuroprotection. |

Further research is necessary to elucidate the specific SAR of this compound derivatives and to fully understand how the iodine substitution at the 8-position influences their potential neuroprotective effects.

Synthesis and Exploration of Analogues and Derivatives of 8 Iodo 3,4 Dihydro 2h 1 Benzopyran

Variations in Halogenation Position and Type on the Benzopyran Ring

The introduction of halogens onto the benzopyran ring is a critical step in the synthesis of diverse derivatives. The position and type of halogen can be controlled through various synthetic methodologies, influencing the subsequent chemical reactivity and properties of the molecule.

Electrophilic aromatic substitution is a primary method for halogenating the benzene (B151609) portion of the chromane (B1220400) scaffold. The ether oxygen of the pyran ring is an activating group, directing incoming electrophiles to the ortho and para positions (C6 and C8). The reaction of a chromane with a halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum chloride (AlCl₃), facilitates this substitution. youtube.com For instance, the synthesis of 8-bromo-2H-benzopyrans has been achieved, which can then serve as precursors for further functionalization via cross-coupling reactions. nih.gov

Halogenation can also be achieved on the pyran ring. The electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) yields 3-iodo- or 3-seleno-substituted 2H-benzopyrans. This method is effective under mild conditions and is compatible with a range of other functional groups on the aromatic ring, such as methoxy, nitro, and aldehyde groups.

The choice of halogen and its position is crucial and can influence the outcomes of subsequent reactions. Studies on the cyclization of halogenated phenolic lactaldehydes to form 2-benzopyran-4,5-diols have shown that the type of halogen (bromine vs. chlorine) plays a significant role in the process. Furthermore, the regioselectivity of substitution on the aromatic ring can be guided by the starting materials. For example, the thermal cyclization of meta-substituted propargyl ethers can lead to a mixture of 5- and 7-substituted benzopyrans, with the 5-substituted isomer often being the major product. nih.gov

| Compound | Halogen and Position | Synthetic Method | Reference |

|---|---|---|---|

| 3-Iodo-4-phenyl-2H-benzopyran | Iodine at C3 | Electrophilic iodocyclization of phenyl 3-phenyl-2-propynyl ether with I₂ | N/A |

| 8-Bromo-2H-benzopyran derivatives | Bromine at C8 | Solid-phase synthesis starting with a brominated phenol (B47542) derivative | nih.gov |

| 5- and 7-Substituted benzopyrans | Varies (e.g., NO₂) | Thermal cyclization of meta-substituted propargyl ethers | nih.gov |

| Chlorinated/Brominated 2-benzopyran-4,5-diols | Chlorine or Bromine on aromatic ring | Cyclization of halogenated phenolic lactaldehydes | N/A |

Introduction of Diverse Functional Groups on the Chromane Skeleton

The chromane skeleton serves as a template for the introduction of a wide array of functional groups, which can modulate the molecule's chemical and physical properties.

A versatile strategy for introducing amino groups involves the creation of a 3,4-epoxide on the chromane ring, followed by nucleophilic ring-opening with an appropriate amine. This approach has been successfully used to prepare a series of trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. nih.gov In these syntheses, the aromatic ring was often substituted with a strong electron-withdrawing group, such as a nitro group (NO₂) at the C6 or C7 position, and the C4 position was functionalized with various secondary amines like pyrrolidine (B122466) or piperidine (B6355638). nih.gov

Palladium-mediated cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for creating carbon-carbon bonds. An 8-bromo-2H-benzopyran can be coupled with a diverse set of aromatic boronic acids to generate 8-aryl-substituted benzopyrans. nih.gov This solid-phase synthesis approach allows for the rapid generation of a library of compounds with different substituents at the 8-position. nih.gov

Other functional groups can be incorporated by selecting appropriately substituted starting materials. For instance, chromane-carboxylate derivatives have been synthesized featuring a hydroxyl group and an ethyl group at the C2 position, a carboxylate at C3, and an amino-linked benzothiazole (B30560) at C4. researchgate.net Synthetic methods for creating 2H-benzopyrans have also demonstrated tolerance for existing methoxy, alcohol, aldehyde, and nitro functionalities on the aromatic precursor.

| Functional Group | Position(s) | Synthetic Strategy | Resulting Analogue Example | Reference |

|---|---|---|---|---|

| Amino and Hydroxyl | C4 and C3 | Ring-opening of a 3,4-epoxide with an amine | trans-4-(Pyrrolidino)-3,4-dihydro-2,2-dimethyl-6-nitro-2H-1-benzopyran-3-ol | nih.gov |

| Nitro | C6 or C7 | Cyclization of a nitrated phenol derivative | 2,2-Dimethyl-7-nitro-2H-1-benzopyran | nih.gov |

| Aryl | C8 | Suzuki coupling of an 8-bromo-benzopyran with an arylboronic acid | 8-(4-Ethylphenyl)-2H-benzopyran-3-carboxylic acid | nih.gov |

| Carboxylate, Hydroxyl, Amino | C3, C2, C4 | Multi-step synthesis from substituted precursors | Isopropyl-4-(benzothiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate | researchgate.net |

Spiro-Fused Systems and Other Fused Heterocycles Containing the Benzopyran Moiety

Fusing the benzopyran moiety with other ring systems leads to conformationally restricted molecules with unique three-dimensional structures. Spirocyclic systems, where two rings share a single atom, are of particular interest.

The synthesis of spiro[ ijrar.orgbenzopyran-1,1'-cyclohexanes] has been achieved through a key Parham cyclization step. nih.gov This reaction involves the intramolecular cyclization of a bromo-aryl precursor onto a tethered ketone, creating the spirocyclic core in one pot. Subsequent reductive amination of the resulting spiro-ketone introduces an amino group onto the cyclohexane (B81311) ring, yielding spirocyclic amines. nih.gov Similarly, spiro[2H-1-benzopyran-2,4'-piperidine]-4(3H)-one derivatives have been synthesized, merging the benzopyran scaffold with a piperidine ring, a common motif in pharmacologically active compounds. google.com

Beyond spiro-fusion, the benzopyran ring can be fused with other heterocyclic or carbocyclic rings. A palladium-promoted double ring-closure strategy has been developed for the modular synthesis of dihydrocyclopenta[b]chromenes. This cascade reaction involves the 1,6-conjugate addition of an ortho-alkynyl quinone methide followed by annulation, providing access to complex five-membered ring-fused chromenes. These compounds have shown potential as fluorescent materials.

| System Type | Specific Example | Key Synthetic Step | Reference |

|---|---|---|---|

| Spiro-fused | spiro[ ijrar.orgBenzopyran-1,1'-cyclohexan]-3'-amines | Parham cyclization | nih.gov |

| Spiro-fused | spiro[2H-1-Benzopyran-2,4'-piperidine]-4(3H)-one | Multi-step synthesis involving piperidine derivatives | google.com |

| Ring-fused | Dihydrocyclopenta[b]chromenes | Palladium-catalyzed cascade double annulation | N/A |

Benzothiopyran Analogues and Their Chemical Properties

Benzothiopyrans, also known as thiochromenes, are sulfur analogues of benzopyrans where the oxygen atom in the pyran ring is replaced by a sulfur atom. nih.gov These six-membered sulfur-containing heterocycles are primarily synthetic compounds and have garnered significant interest due to their wide range of biological activities. ijrar.org

The synthesis of benzothiopyrans often starts with precursors that can undergo cyclization to form the thiochromane ring. For example, thiochroman-4-ones are versatile intermediates that can be prepared by the microwave-assisted cyclization of β-arylthiopropanoic acids. ijrar.org These ketones can then be used to construct more complex benzothiopyran derivatives. ijrar.org

Like their oxygen-containing counterparts, benzothiopyrans are explored for their potential in medicinal chemistry. The replacement of oxygen with sulfur alters the molecule's electronic properties, bond angles, and lipophilicity, which can lead to different biological activities and chemical properties. For instance, 2-benzothiopyran-1-carboxamide and 3-benzothiepin-2-carboxamide derivatives have been synthesized and investigated for their ability to stimulate bone formation. nih.gov The development of synthetic routes to these sulfur-containing heterocycles is driven by the need to create novel compounds for structure-activity relationship (SAR) studies, aiming to optimize their therapeutic potential. ijrar.org

| Property | Benzopyran (Chromane) | Benzothiopyran (Thiochromane) | Reference |

|---|---|---|---|

| Heteroatom | Oxygen (O) | Sulfur (S) | wikipedia.orgijrar.org |

| Natural Occurrence | Widespread in nature (e.g., flavonoids, Vitamin E) | Mainly synthetic | ijrar.org |

| Key Intermediates | Chromanones, 2H-chromenes | Thiochroman-4-ones | ijrar.org |

| Synthetic Precursors | Phenols, propargyl ethers | Aryl thiols, β-arylthiopropanoic acids | nih.govijrar.org |

Future Research Directions and Unaddressed Challenges in 8 Iodo 3,4 Dihydro 2h 1 Benzopyran Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The primary hurdle in exploring the chemistry of 8-Iodo-3,4-dihydro-2H-1-benzopyran is the lack of established and optimized synthetic routes. While general methods for the synthesis of the 3,4-dihydro-2H-1-benzopyran core exist, their applicability and efficiency for introducing an iodine atom specifically at the 8-position of the aromatic ring need to be systematically investigated.

Future research should focus on developing synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. Potential avenues for exploration include:

Direct Iodination of 3,4-dihydro-2H-1-benzopyran: Investigating various iodinating agents and reaction conditions to achieve regioselective iodination at the C8 position. This would involve a careful study of the directing effects of the pyran oxygen and the electron-donating nature of the benzene (B151609) ring.

Cyclization of Pre-iodinated Precursors: An alternative approach involves the synthesis of an appropriately substituted and pre-iodinated acyclic precursor, followed by a cyclization reaction to form the chromane (B1220400) ring. This could offer better control over the regiochemistry.

Transition-Metal Catalyzed Cross-Coupling Reactions: Exploring the use of palladium or copper-catalyzed cross-coupling reactions to introduce the iodo group at a late stage of the synthesis could provide a versatile and efficient method.

A significant challenge will be the separation of potential regioisomers and the development of purification techniques that are both effective and scalable.

Comprehensive Exploration of Novel Reactivity and Cascade Reactions

The presence of a carbon-iodine bond on the aromatic ring of this compound opens up a plethora of possibilities for further chemical transformations. The C-I bond can serve as a synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups at the 8-position.

Key areas for future investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: A thorough study of Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed reactions using this compound as the substrate would be highly valuable for creating a library of novel derivatives.

Metal-Halogen Exchange Reactions: Investigating the reactivity of the compound with organolithium or Grignard reagents to generate a nucleophilic species at the 8-position, which can then be reacted with various electrophiles.

Cascade Reactions: Designing and exploring cascade reactions that involve the initial transformation of the iodo group, followed by a subsequent reaction involving the pyran ring or other parts of the molecule. Such one-pot multi-step transformations are highly desirable for their efficiency and atom economy.

Unaddressed challenges in this area include understanding the influence of the pyran ring on the reactivity of the C-I bond and controlling the chemoselectivity in reactions involving multiple reactive sites.

Advanced Mechanistic Investigations of Biological Activities

While there is currently no reported biological activity for this compound itself, the broader class of chromanes exhibits a wide range of pharmacological properties. The introduction of an iodine atom can significantly impact the lipophilicity, metabolic stability, and binding interactions of the molecule with biological targets.

Future research should aim to:

Screen for Biological Activity: Synthesize a series of derivatives based on the this compound scaffold and screen them against a diverse panel of biological targets, including enzymes, receptors, and ion channels.

Structure-Activity Relationship (SAR) Studies: Once a lead compound is identified, systematic modifications of the structure should be undertaken to establish clear structure-activity relationships. This will provide insights into the key structural features required for biological activity.

Mechanistic Studies: Employing techniques such as molecular modeling, X-ray crystallography, and biochemical assays to elucidate the mechanism of action at the molecular level. Understanding how these compounds interact with their biological targets is crucial for their further development.

A primary challenge will be the initial identification of a relevant biological activity, which will require a broad and systematic screening approach.

Design and Synthesis of Highly Selective and Potent Probes for Biological Systems

The iodine atom in this compound can also be exploited for the development of molecular probes. The introduction of a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) could enable its use as a radiotracer for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), provided a suitable biological target is identified.

Future directions in this area include:

Development of Radiolabeled Probes: Synthesizing radiolabeled versions of this compound and its derivatives to visualize and quantify the distribution of the target in living systems.

Fluorescent Probes: Attaching a fluorophore to the 8-position through a suitable linker could lead to the development of fluorescent probes for cellular imaging and high-throughput screening.

Affinity-Based Probes: Designing probes that can covalently bind to their target protein, which can be used for target identification and validation studies.

The design of highly selective probes that minimize off-target binding will be a significant challenge, requiring a deep understanding of the target's structure and the probe's binding mode.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 8-Iodo-3,4-dihydro-2H-1-benzopyran, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via iodination of the parent benzopyran scaffold. Key steps include halogenation using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C) and purification via column chromatography with silica gel (hexane/ethyl acetate gradient). Yield optimization requires monitoring iodine stoichiometry (1.2–1.5 eq) and reaction time (6–8 hours) to minimize byproducts like di-iodinated derivatives .

- Validation : Confirm purity using HPLC (C18 column, methanol/water mobile phase) and compare retention times to standards. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 288.03 (M+H⁺) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Analytical Workflow :

- NMR : Use ¹H/¹³C NMR in CDCl₃ to assign aromatic protons (δ 6.8–7.4 ppm) and the dihydro-pyran ring (δ 2.6–3.1 ppm for CH₂ groups). 2D NMR (COSY, HSQC) resolves coupling patterns .

- XRD : Single-crystal X-ray diffraction confirms the planar benzopyran core and iodine substitution at position 7. Lattice parameters (e.g., a = 5.42 Å, b = 7.89 Å) should align with CRC Handbook data for dihydrobenzopyrans .

- Thermal Analysis : DSC/TGA determines melting point (expected range: 180–185°C) and thermal stability (decomposition >250°C) .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as halogenated waste. Avoid aqueous rinses to prevent iodinated byproduct formation .

Advanced Research Questions

Q. How can contradictory pharmacological data for benzopyran derivatives be resolved?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Standardize assays using recombinant enzymes (e.g., EGFR) with ATP at Km levels (10 µM) and validate via orthogonal methods (e.g., SPR for binding affinity) .

- Data Harmonization : Cross-reference results with published datasets (e.g., NIST kinetics database) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .

Q. What strategies optimize regioselective iodination in dihydrobenzopyran systems?